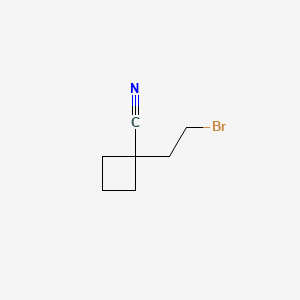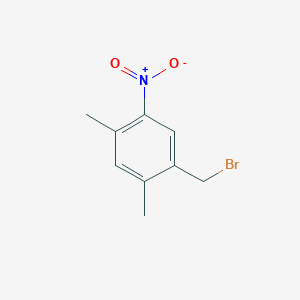
Ethyl 2-aminohex-4-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-aminohex-4-ynoate is an organic compound with the molecular formula C8H13NO2. It is a derivative of hexynoic acid, featuring an amino group at the second carbon and an ethyl ester group at the terminal carbon. This compound is of interest due to its unique structure, which combines an alkyne with an amino ester, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-aminohex-4-ynoate can be synthesized through various methods. One common approach involves the reaction of ethyl 4-chloro-2-butynoate with ammonia or an amine under suitable conditions. This reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethyl 2-aminohex-4-ynoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form ethyl 2-aminohexanoate.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may include the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of ethyl 2-aminohexanoate.
Substitution: Formation of various substituted amino esters.
科学的研究の応用
Ethyl 2-aminohex-4-ynoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein labeling.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which ethyl 2-aminohex-4-ynoate exerts its effects involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways.
類似化合物との比較
Ethyl 2-aminohex-4-ynoate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-aminohex-2-ynoate: The position of the amino group is different, leading to variations in reactivity and applications.
Ethyl 2-aminohexanoate: Lacks the alkyne group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of an alkyne and an amino ester, which provides a versatile platform for various chemical transformations and applications.
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
ethyl 2-aminohex-4-ynoate |
InChI |
InChI=1S/C8H13NO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,4,6,9H2,1-2H3 |
InChIキー |
GZXCWYFHZTZYBN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC#CC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Oxolan-3-yl)methyl]boronic acid](/img/structure/B13472690.png)
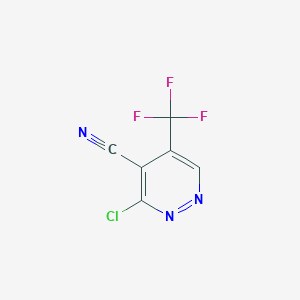


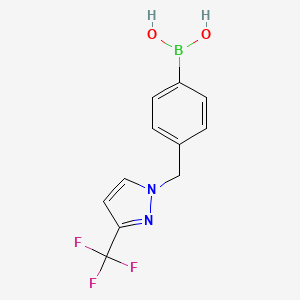
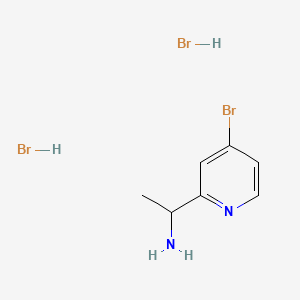
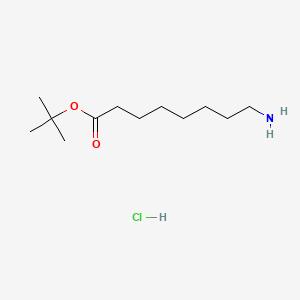
![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one](/img/structure/B13472737.png)

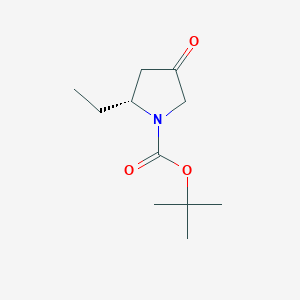
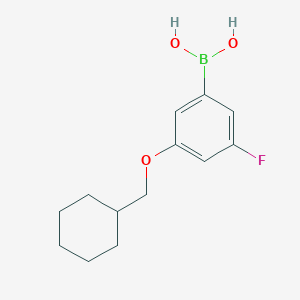
![1-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B13472754.png)
